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Compound of Interest

2,6-Dibromo-4-
Compound Name: , .
(trifluoromethoxy)aniline

Cat. No.: B042295

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 2,6-Dibromo-4-(trifluoromethoxy)aniline (CAS No: 88149-49-9). This document is
intended to serve as a core resource for researchers and professionals involved in drug
development and chemical synthesis, offering detailed spectroscopic information and the
methodologies for its acquisition.

Core Spectroscopic Data

The following tables summarize the available spectroscopic data for 2,6-Dibromo-4-
(trifluoromethoxy)aniline. Due to the limited availability of experimentally derived public data,
predicted values for NMR spectroscopy are included and are explicitly noted.

Table 1: Nuclear Magnetic Resonance (NMR) Data (Predicted)
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Parameter 1H NMR (Predicted) 13C NMR (Predicted)
Solvent CDCls CDCls
Frequency Not Specified Not Specified

Aromatic Protons: Two singlets
] ) expected in the aromatic
Chemical Shift (d) )
region. NHz Protons: One

broad singlet.

Aromatic Carbons: Multiple
signals expected in the
aromatic region. CFs Carbon:

One quartet.

Aromatic Protons: 2H, NH:z

Integration
Protons: 2H

Not Applicable

Coupling Constants (J) Not Applicable

C-F coupling expected for the

CFs and adjacent carbons.

Table 2: Infrared (IR) Spectroscopy Data

Parameter Attenuated Total Reflectance (ATR) FT-IR
Instrument Bruker Tensor 27 FT-IR[1]

Technique ATR-Neat[1]

Source of Spectrum Bio-Rad Laboratories, Inc. / Alfa Aesar[1]
Characteristic Absorptions Wavenumber (cm~1)

N-H Stretch Expected in the range of 3300-3500 cm~1
C-H Aromatic Stretch Expected around 3000-3100 cm™1

C=C Aromatic Stretch Expected in the range of 1450-1600 cm~!
C-N Stretch Expected in the range of 1250-1350 cm™1
C-F Stretch Expected in the range of 1000-1400 cm~*
C-Br Stretch Expected in the range of 500-600 cm~1
C-O Stretch Expected in the range of 1210-1320 cm™!
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Table 3: Mass Spectrometry (MS) Data

Parameter Value

Molecular Formula C7H4Br2FsNO
Molecular Weight 334.92 g/mol
Expected m/z Peaks Interpretation

Molecular ion peak cluster due to bromine
~333, 335, 337 _
isotopes ("°Br and !Br)

Loss of Br, CFs, and other characteristic
Other Fragments
fragments

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.
These protocols are based on standard laboratory practices for the analysis of solid organic
compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 13C NMR spectra for structural elucidation.
Methodology:

e Sample Preparation: Dissolve approximately 5-10 mg of 2,6-Dibromo-4-
(trifluoromethoxy)aniline in 0.5-0.7 mL of deuterated chloroform (CDCIs).

 Instrumentation: Utilize a standard NMR spectrometer (e.g., Bruker Avance series, 400 MHz
or higher).

e 'H NMR Acquisition:
o Acquire a one-dimensional proton spectrum.

o Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
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o Reference the spectrum to the residual solvent peak of CDCls (& 7.26 ppm).

e 13C NMR Acquisition:
o Acquire a one-dimensional carbon spectrum with proton decoupling.
o Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

o Reference the spectrum to the solvent peak of CDCls (d 77.16 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Methodology:

e Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an
Attenuated Total Reflectance (ATR) accessory (e.g., Bruker Tensor 27 FT-IR with a diamond

crystal).

o Sample Preparation: Place a small amount of the solid 2,6-Dibromo-4-
(trifluoromethoxy)aniline sample directly onto the ATR crystal.

o Data Acquisition:

[e]

Record a background spectrum of the clean, empty ATR crystal.

o

Apply consistent pressure to the sample to ensure good contact with the crystal.

Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm~1.

[¢]

The resulting spectrum is typically presented as transmittance or absorbance versus

[¢]

wavenumber (cm™1).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:
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 Instrumentation: A mass spectrometer, such as a gas chromatograph-mass spectrometer
(GC-MS) or a direct insertion probe system, with an electron ionization (EI) source.

e Sample Introduction:

o For GC-MS, dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or
ethyl acetate) and inject it into the GC. The compound will be separated from any
impurities before entering the mass spectrometer.

o For a direct insertion probe, place a small amount of the solid sample into a capillary tube
and insert it directly into the ion source.

« lonization: Utilize a standard electron ionization energy of 70 eV.

o Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g.,
m/z 50-500). The resulting mass spectrum will show the relative abundance of different
mass-to-charge ratio fragments.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a
synthesized organic compound like 2,6-Dibromo-4-(trifluoromethoxy)aniline.
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Synthesis & Purification

Synthesis of 2,6-Dibromo-4-
(trifluoromethoxy)aniline

:

Purification (e.g., Recrystallization,
Chromatography)

Sample Submission

Spectroscopic Analysis

NMR Spectroscopy |- IR Spectroscopy | Mass Spectrometry
(*H, 13C) (ATR-FTIR) (EI-MS)

ata Interpretatipn & Validation

Purity Assessment P~ Structure Elucidation

'

Final Compound
Characterization

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. 2,6-Dibromo-4-trifluoromethoxyaniline | C7H4Br2F3NO | CID 2736797 - PubChem
[pubchem.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [Spectroscopic Profile of 2,6-Dibromo-4-
(trifluoromethoxy)aniline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b042295#spectroscopic-data-of-2-6-dibromo-4-
trifluoromethoxy-aniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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